Cas no 920399-35-5 (4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide)

4-Methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core linked to a methoxy-methyl-substituted benzene ring via an ethoxy spacer. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural attributes, including the sulfonamide moiety and aromatic systems, contribute to its utility in medicinal chemistry research. The presence of both electron-donating (methoxy) and lipophilic (phenyl) groups may enhance binding affinity in target interactions. This molecule is suited for exploratory studies in drug discovery, offering a versatile scaffold for further functionalization.
4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide structure
920399-35-5 structure
Product Name:4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide
CAS No:920399-35-5
MF:C20H21N3O4S
MW:399.463443517685
CID:5496236
Update Time:2025-10-29

4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
    • 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide
    • Inchi: 1S/C20H21N3O4S/c1-15-14-17(8-10-19(15)26-2)28(24,25)21-12-13-27-20-11-9-18(22-23-20)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3
    • InChI Key: WIYUEZZOMNCQJL-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC2=NN=C(C3=CC=CC=C3)C=C2)(=O)=O)=CC=C(OC)C(C)=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2870-0011-2μmol
4-methoxy-3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
920399-35-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
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F2870-0011-10μmol
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F2870-0011-1mg
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920399-35-5 90%+
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$54.0 2023-05-16
Life Chemicals
F2870-0011-2mg
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Life Chemicals
F2870-0011-3mg
4-methoxy-3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
920399-35-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2870-0011-4mg
4-methoxy-3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
920399-35-5 90%+
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Life Chemicals
F2870-0011-5mg
4-methoxy-3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
920399-35-5 90%+
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Life Chemicals
F2870-0011-10mg
4-methoxy-3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
920399-35-5 90%+
10mg
$79.0 2023-05-16

4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide Related Literature

Additional information on 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide

Introduction to 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide (CAS No. 920399-35-5)

4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide, identified by its CAS number 920399-35-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This sulfonamide derivative exhibits a unique structural framework, incorporating a benzene ring substituted with methoxy and methyl groups, alongside an N-substituent that features an ethoxy chain linked to a 6-phenylpyridazine moiety. Such structural complexity often underpins its potential as a pharmacophore in the development of novel therapeutic agents.

The compound’s molecular architecture suggests multiple points of interaction with biological targets, making it a promising candidate for further investigation. The presence of the 6-phenylpyridazine group is particularly noteworthy, as pyridazine derivatives are well-documented for their role in various biological processes and have been explored in the synthesis of bioactive molecules. The phenyl ring enhances lipophilicity, while the pyridazine core contributes to hydrogen bonding capabilities, which are crucial for binding affinity in drug design.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known to act as key intermediates in medicinal chemistry, often serving as inhibitors of enzymes and receptors. The specific substitution pattern in 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide may confer unique properties that make it suitable for targeting specific disease pathways. For instance, modifications at the N-terminal and side chains can influence solubility, metabolic stability, and receptor binding affinity.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The structural features of 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide provide a rich foundation for such studies. Computational modeling and experimental assays can be employed to evaluate its interactions with potential targets, such as enzymes or receptors implicated in inflammatory diseases, cancer, or neurological disorders.

The 6-phenylpyridazine moiety is particularly interesting from a pharmacological standpoint. Pyridazine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, certain pyridazine-based compounds have shown efficacy against kinases and other enzymes involved in tumor proliferation. The ethoxy chain extending from the sulfonamide nitrogen introduces flexibility into the molecule, which could facilitate optimal binding orientation within a biological target pocket.

The methoxy and methyl substituents on the benzene ring further modulate the electronic properties of the molecule. These groups can influence both hydrophobicity and electronic distribution, which are critical factors in determining binding affinity and pharmacokinetic profiles. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may be utilized to elucidate detailed structural information about how this compound interacts with biological targets.

From a synthetic chemistry perspective, 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide represents an excellent scaffold for exploring novel synthetic pathways. The sulfonamide functionality provides multiple reactive sites for further derivatization, allowing chemists to generate libraries of analogs with tailored properties. Recent advances in catalytic methods have enabled more efficient synthesis of complex heterocyclic systems like this one, reducing both reaction times and byproduct formation.

In clinical research settings, compounds like 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide are often evaluated for their potential therapeutic applications through preclinical studies. These studies may involve cell-based assays to assess cytotoxicity or target engagement, followed by animal models to evaluate efficacy and safety profiles. The combination of computational predictions with experimental validation is essential for determining the viability of such compounds as lead candidates for drug development.

The sulfonamide core is particularly relevant in modern drug discovery due to its versatility as a pharmacophore. It has been successfully incorporated into drugs targeting bacterial infections (e.g., sulfa drugs), diabetes (e.g., glipizide), and even certain cancers (e.g., sunitinib). The unique substitution pattern in 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yloxyethyl}benzene -1-sulfonamide may unlock new therapeutic opportunities by leveraging these established SAR principles while introducing novel interactions.

The CAS number 920399 -35 -5 provides a standardized identifier for this compound, facilitating its documentation in scientific literature and regulatory submissions. Researchers investigating this molecule can refer to this number when accessing patents, publications, or chemical databases containing relevant data on its synthesis or biological activity. Such standardized referencing ensures consistency across different research groups and industries.

Future directions for studying 4-methoxy -3 -methyl-N-{2-(6 -phenylpyridazin -3 -yloxyethyl }benzene -1 -sulfonamide may include exploring its role as an intermediate in multi-step syntheses or investigating its behavior under various metabolic conditions. Additionally , collaborations between synthetic chemists , biologists , and computer scientists could accelerate the discovery process by integrating experimental data with machine learning models capable of predicting biological activity based on molecular structure .

In conclusion,4 -meth oxy -3 -methyl -N {-2 -(6 -phen yl py rid azin e - 3 yl ) oxy eth yl } benzene -1 sulf on am ide ( CAS no . 920 399 -35 -5 ) stands out as an intriguing compound with potential applications across pharmaceutical research . Its complex architecture , featuring functional groups like sulf on am ide , eth oxy chain , an d phen yl py rid az ine moieties , makes it a valuable scaffold for developing novel therapeutics . Ongoing studies aimed at elucidating its biological profile will likely contribute significantly to our understanding o f disease mechanisms an d inspire new drug discovery strategies .

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